Preclinical Pharmacology of Doxacurium: A Technical Guide
Preclinical Pharmacology of Doxacurium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of doxacurium, a long-acting, non-depolarizing neuromuscular blocking agent. The information presented herein is collated from various preclinical studies in different animal models, offering a valuable resource for researchers and professionals involved in drug development and pharmacological research.
Core Pharmacodynamics
Doxacurium is a bis-quaternary benzylisoquinolinium diester that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors on the motor endplate. This antagonism prevents acetylcholine from binding, leading to muscle relaxation. Preclinical studies have established its potency and duration of action in several species.
Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic parameters of doxacurium observed in various preclinical models.
| Parameter | Species | Anesthesia | Value |
| ED₅₀ | Dog (mixed-breed) | Isoflurane (B1672236) | 2.1 µg/kg |
| ED₉₀ | Dog (mixed-breed) | Isoflurane | 3.5 µg/kg |
| ED₉₅ | Cat | Not Specified | 12 µg/kg i.v.[1] |
| Dog | Not Specified | 6-7 µg/kg i.v.[1] | |
| Rhesus Monkey | Not Specified | 17 µg/kg i.v.[1] | |
| Onset of Action (to T1% max depression) | Dog (mixed-breed) | Isoflurane | 40 ± 5 minutes (at 3.5 µg/kg) |
| Dog (mixed-breed) | Isoflurane | 41 ± 8 minutes (at 4.5 µg/kg) | |
| Duration of Action (to 25% recovery of T1) | Dog (mixed-breed) | Isoflurane | 108 ± 31 minutes (at 3.5 µg/kg) |
| Dog (mixed-breed) | Isoflurane | 111 ± 33 minutes (at 4.5 µg/kg) | |
| Recovery Time (25% to 75% recovery of T1) | Dog (mixed-breed) | Isoflurane | 42 ± 11 minutes (at 3.5 µg/kg) |
| Dog (mixed-breed) | Isoflurane | 37 ± 10 minutes (at 4.5 µg/kg) |
Core Pharmacokinetics
The pharmacokinetic profile of doxacurium in preclinical models indicates that its elimination is primarily through renal and biliary excretion of the unchanged parent drug. In vitro studies in rats, cats, and dogs have shown that the entire administered dose is recovered as the parent drug in urine and bile.[2]
Quantitative Pharmacokinetic Data
The table below presents the available pharmacokinetic parameters for doxacurium in different preclinical species.
| Parameter | Species | Dose | Value |
| Elimination Half-Life (t½) | Dog | 0.009 mg/kg i.v. | 31 minutes |
| Rhesus Monkey | 0.017 mg/kg i.v. | 35 minutes | |
| Plasma Clearance (Cl) | Dog | 0.009 mg/kg i.v. | 4.8 mL/min/kg |
| Rhesus Monkey | 0.017 mg/kg i.v. | 5.2 mL/min/kg | |
| Volume of Distribution (Vd) | Dog | 0.009 mg/kg i.v. | 185 mL/kg |
| Rhesus Monkey | 0.017 mg/kg i.v. | 240 mL/kg |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following section outlines the typical experimental protocols employed in the pharmacodynamic and pharmacokinetic evaluation of doxacurium in animal models.
Pharmacodynamic Studies in Dogs
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Animal Model: Healthy, adult mixed-breed dogs (e.g., weighing 24.8 ± 2.8 kg).
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Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 1.9% to 2.3% end-tidal concentration) in oxygen. Mechanical ventilation is used to maintain PaCO₂ between 35 and 45 mm Hg.
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Drug Administration: Doxacurium chloride is administered intravenously (i.v.) as a bolus at varying doses (e.g., 2.0, 3.5, 4.5 µg/kg). A saline placebo is used as a control. A washout period of at least 7 days is maintained between treatments in crossover study designs.
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Neuromuscular Monitoring:
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Stimulation: The superficial peroneal nerve is stimulated supramaximally using a train-of-four (TOF) pattern.
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Measurement: The evoked twitch response of the paw is quantified using mechanomyography. The primary endpoint is the depression of the first twitch (T1) compared to baseline.
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Data Analysis: Dose-response curves are constructed by plotting the log-dose against the probit of the maximal T1 depression. Linear regression analysis is used to determine the ED₅₀ and ED₉₀ values.
General Pharmacokinetic Study Design
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Animal Models: Dogs, cats, and rhesus monkeys are commonly used.
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Drug Administration: A single intravenous bolus of doxacurium chloride is administered.
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Sample Collection: Serial arterial blood samples are collected at predefined time points after drug administration.
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Analytical Method: Plasma concentrations of doxacurium are determined using a sensitive and specific analytical method, such as capillary gas chromatography.
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Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using appropriate pharmacokinetic models (e.g., non-compartmental or compartmental analysis) to determine key parameters like elimination half-life, plasma clearance, and volume of distribution.
Visualizations
Signaling Pathway: Neuromuscular Blockade by Doxacurium
Caption: Competitive antagonism of doxacurium at the neuromuscular junction.
Experimental Workflow: Preclinical Pharmacodynamic Evaluation
Caption: Workflow for assessing doxacurium's pharmacodynamic effects.
Logical Relationship: Factors Influencing Doxacurium's Action
Caption: Key factors that influence the pharmacology of doxacurium.
